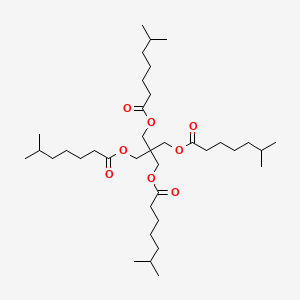

Pentaerythritol, tetraisooctanoate

Description

Contextualization within Synthetic Ester Chemistry

Synthetic esters, as a whole, represent a significant class of chemical compounds with a broad spectrum of applications. Pentaerythritol (B129877) tetraisooctanoate, a tetraester, is formed through the esterification of pentaerythritol, a polyol (an alcohol with multiple hydroxyl groups), with four molecules of isooctanoic acid. ontosight.aiwikipedia.org This structure places it within the neopentyl polyol esters category, which are known for their excellent thermal and oxidative stability. nist.gov The branched nature of the isooctanoate chains contributes to its favorable low-temperature properties and high viscosity index.

The synthesis of such esters typically involves reacting pentaerythritol with the corresponding carboxylic acid or its anhydride, often in the presence of a catalyst. google.comdigitellinc.comgoogle.com The specific properties of the resulting ester can be tailored by selecting different fatty acids, leading to a wide array of synthetic esters with customized performance profiles.

Historical Trajectories and Evolution of Polyol Ester Research

The journey of polyol esters began with the broader exploration of synthetic lubricants. The need for high-performance fluids that could operate under extreme conditions, such as in aviation gas turbines, spurred the development of synthetic esters in the mid-20th century. Early research focused on diesters, but the demand for even greater thermal stability led to the investigation of polyol esters.

Pentaerythritol, first reported in 1891, became a key building block for these advanced lubricants. wikipedia.org The evolution of polyol ester research has been marked by a continuous drive to enhance properties like thermal stability, lubricity, and biodegradability. nist.govjdlubricant.com Over the years, research has expanded to explore their use in a variety of applications beyond aviation, including as environmentally friendly transformer oils, refrigeration lubricants, and plasticizers. google.cometasr.com More recent research has also delved into the synthesis of polyol esters from renewable resources and their potential as biosurfactants. nih.gov

Fundamental Academic Significance in Contemporary Chemical Engineering and Materials Science

The academic significance of pentaerythritol tetraisooctanoate lies in its role as a model compound for understanding structure-property relationships in complex fluids. Its well-defined molecular structure allows researchers to correlate specific molecular features, such as the neopentyl core and the branched ester chains, with macroscopic properties like viscosity, thermal conductivity, and lubricating performance.

In Chemical Engineering , research on pentaerythritol tetraisooctanoate contributes to the design of more efficient and sustainable industrial processes. For instance, its use as a lubricant can reduce friction and wear in machinery, leading to energy savings and extended equipment life. nimbasia.com Its application as a process aid in polymer manufacturing can improve efficiency and product quality. nimbasia.com Furthermore, the study of its synthesis and purification helps in optimizing chemical reaction engineering and separation processes. chalmers.sedntb.gov.ua

In Materials Science , pentaerythritol and its derivatives are investigated for a range of applications. Pentaerythritol itself is studied as a solid-solid phase change material for thermal energy storage, a technology with the potential to improve energy efficiency. ntnu.nontnu.noresearchgate.net The ester derivatives, including tetraisooctanoate, are crucial components in the formulation of high-performance plastics, coatings, and adhesives, where they act as plasticizers and enhance material properties. ontosight.ailcycic.com

Overview of Major Research Themes and Scholarly Contributions

Current research on pentaerythritol tetraisooctanoate and related polyol esters is multifaceted and addresses several key themes:

High-Performance Lubricants: A primary focus remains on their application as base oils for high-performance lubricants, particularly in the aviation and automotive industries. google.comlcycic.com Research aims to further improve their thermal and oxidative stability, as well as their tribological properties. nist.govresearchgate.net

Environmentally Friendly Fluids: With growing environmental concerns, there is significant interest in the biodegradability and low toxicity of polyol esters. jdlubricant.cometasr.com Research is exploring their use as substitutes for mineral oils in applications like transformer oils and hydraulic fluids. etasr.com

Phase Change Materials: The parent polyol, pentaerythritol, is a subject of intense research for its potential in thermal energy storage applications due to its high latent heat of solid-solid phase transition. ntnu.nontnu.noresearchgate.net

Polymer Additives: The role of pentaerythritol esters as plasticizers and processing aids in the polymer industry continues to be an active area of investigation. ontosight.ainimbasia.com

Biocatalysis and Renewable Feedstocks: There is a growing trend towards developing more sustainable synthesis routes for polyol esters, including the use of enzymatic catalysts and feedstocks derived from renewable resources. nih.gov

Properties

CAS No. |

28880-17-3 |

|---|---|

Molecular Formula |

C37H68O8 |

Molecular Weight |

640.9 g/mol |

IUPAC Name |

[3-(6-methylheptanoyloxy)-2,2-bis(6-methylheptanoyloxymethyl)propyl] 6-methylheptanoate |

InChI |

InChI=1S/C37H68O8/c1-29(2)17-9-13-21-33(38)42-25-37(26-43-34(39)22-14-10-18-30(3)4,27-44-35(40)23-15-11-19-31(5)6)28-45-36(41)24-16-12-20-32(7)8/h29-32H,9-28H2,1-8H3 |

InChI Key |

DZNXEEXXLNHHJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC(=O)OCC(COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization

Catalytic Esterification Mechanisms for Polyol Esters

Homogeneous Catalysis in Pentaerythritol (B129877) Ester Synthesis

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically a liquid. Traditional methods for polyol ester synthesis have often relied on homogeneous acid catalysts.

Strong mineral acids like sulfuric acid and organosulfonic acids such as p-toluenesulfonic acid (p-TSA) have been widely used. tandfonline.com The mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol. While effective in achieving high conversion, these catalysts present significant challenges, including equipment corrosion, difficulty in separation from the final product, and the generation of acidic waste streams requiring neutralization. google.com

Organometallic compounds have emerged as a significant class of homogeneous catalysts for pentaerythritol esterification. Catalysts such as tin or titanium-based compounds (e.g., Fascat 2003, a tin-based catalyst) are effective at high temperatures (typically above 200°C), which are necessary for driving the reaction and removing the water byproduct. nih.gov These catalysts offer good selectivity, but their removal from the viscous final product can be complex, often requiring washing or vacuum distillation, and traces of metal may remain in the ester. nih.govresearchgate.net The synthesis of pentaerythritol esters of various fatty acids has been demonstrated using organotin catalysts, achieving high conversion and selectivity to the desired tetraester. nih.gov

| Catalyst Type | Example Catalyst | Typical Reaction Temperature | Key Findings & Limitations |

| Organosulfonic Acid | p-Toluenesulfonic acid (p-TSA) | 100-140°C | Effective at lower temperatures but corrosive and difficult to separate. tandfonline.com |

| Organometallic | Fascat 2003 (Tin-based) | >200°C | High conversion and selectivity; requires high temperatures and catalyst removal can be complex. nih.govresearchgate.net |

| Organometallic | Tributyl phosphate | 220°C | Achieved 96% yield after 5 hours; requires high temperature and product purification. nih.gov |

This table provides an interactive summary of homogeneous catalysts used in pentaerythritol ester synthesis.

Heterogeneous Catalysis Development and Application

To overcome the drawbacks of homogeneous catalysis, significant research has focused on developing heterogeneous catalysts. These solid catalysts exist in a different phase from the liquid reaction mixture, allowing for easy separation by simple filtration, reusability, and often milder reaction conditions, contributing to a greener and more economical process. google.comdoi.org

Solid acid catalysts have proven to be a highly effective alternative for esterification. Their acidic sites, which can be either Brønsted or Lewis in nature, facilitate the reaction in a manner similar to homogeneous acid catalysts but with the benefits of a solid form.

Examples of solid acid catalysts investigated for pentaerythritol ester synthesis include:

Sulfated Zirconia (SO₄²⁻/ZrO₂): These superacid catalysts exhibit high activity. For instance, a ZrO₂–Al₂O₃/SO₄²⁻ superacid was used for the synthesis of pentaerythritol esters, achieving over 99% yield, though it required a large excess of fatty acid. nih.gov

Mixed Metal Oxides: Amorphous mixed oxides like SiO₂–ZrO₂ have demonstrated high pentaerythritol conversion (99%) and excellent selectivity towards the tetraester. nih.gov

Zeolites: HZSM-5 zeolites, known for their high surface area, shape selectivity, and thermal stability, serve as effective catalysts or catalyst supports. doi.org A novel SnCl₂@HZSM-5 catalyst, prepared by impregnating tin(II) chloride onto HZSM-5, showed a pentaerythritol conversion of 99.3% and a tetraester selectivity of 97.2% under optimized conditions (105°C, 3 hours). This catalyst possesses both Lewis and Brönsted acid sites, which synergistically catalyze the esterification. doi.org

Solid Superacids: Catalysts like SO₄²⁻/TiO₂-SnO₂ have been used to synthesize chloroacetic pentaerythritol tetraester via a solvent-free melt solid esterification method, achieving a yield of 98.7% at 170°C. gychbjb.com

| Catalyst | Reactants | Temperature | Time | Conversion/Yield | Selectivity |

| SnCl₂@HZSM-5 | Pentaerythritol, Stearic Acid | 105°C | 3 h | 99.3% Conversion | 97.2% (Tetraester) |

| SO₄²⁻/TiO₂-SnO₂ | Pentaerythritol, Chloroacetic Acid | 170°C | 6 h | 98.7% Yield | N/A |

| ZrO₂–Al₂O₃/SO₄²⁻ | Pentaerythritol, Fatty Acid | N/A | 4 h | >99% Yield | N/A |

| SiO₂–ZrO₂ | Pentaerythritol, Fatty Acid | N/A | N/A | 99% Conversion | High (Tetraester) |

This interactive table summarizes the performance of various solid acid catalysts in pentaerythritol esterification.

Supported metal catalysts, where metal oxides are dispersed on a high-surface-area support, offer another avenue for efficient heterogeneous catalysis. These systems combine the catalytic activity of the metal species with the stability and ease of recovery provided by the support.

A notable example is the use of Fe₃O₄-supported ZnO catalysts for the synthesis of rosin (B192284) pentaerythritol ester. sci-hub.seresearchgate.net These magnetic catalysts can be easily recovered from the reaction mixture using an external magnetic field. A core-shell structure, such as Fe₃O₄@SiO₂–ZnO, has demonstrated excellent catalytic performance and stability, achieving an esterification degree of 87.9%. The catalyst was reusable for at least five cycles without a significant loss of activity. sci-hub.se The catalytic activity is attributed to the Lewis acidity of the Zn atoms. sci-hub.se Similarly, cerium dioxide has been employed as a reusable heterogeneous catalyst for preparing pentaerythritol unsaturated fatty acid esters, noted for its high catalytic efficiency and short reaction times. google.com

Biocatalysis, utilizing enzymes like lipases, represents a paradigm shift towards green chemistry for ester synthesis. Lipases are highly selective, operate under mild conditions (lower temperatures), and can produce high-purity products, often eliminating the need for extensive purification steps. mdpi.com The esterification of polyols like pentaerythritol using immobilized lipases, such as Candida antarctica lipase (B570770) B (often commercialized as Novozym® 435), has been successfully demonstrated. mdpi.commdpi.com

These enzymatic reactions are typically conducted in solvent-free systems to improve process sustainability and reduce downstream processing. mdpi.com The reaction temperature is a critical parameter, influencing not only the reaction rate but also enzyme stability. mdpi.com While higher temperatures can increase reaction rates by improving mass transfer, they can also lead to enzyme denaturation. mdpi.com The high cost of enzymes remains a challenge, but their immobilization allows for repeated use, which can make the process economically viable. mdpi.com Research has shown that immobilized lipases can be recycled multiple times while retaining high activity. mdpi.commdpi.com

Reaction Kinetics and Mass Transfer Phenomena in Esterification

Understanding the reaction kinetics and mass transfer is essential for optimizing the synthesis of polyol esters. The esterification of pentaerythritol is a complex, multi-step consecutive reaction, proceeding through the formation of mono-, di-, tri-, and finally the desired tetraester. mdpi.comconsensus.app

Key factors influencing the reaction kinetics include:

Temperature: Higher temperatures generally increase the reaction rate constants, but can also promote side reactions like decarboxylation or dehydration, especially at very high temperatures (>280°C). mdpi.comconsensus.app

Catalyst Concentration: The reaction rate typically increases with catalyst concentration up to a certain point, after which the effect may plateau. tandfonline.com

Molar Ratio of Reactants: An excess of the fatty acid is often used to drive the reaction equilibrium towards the formation of the tetraester. tandfonline.comnih.gov

Mass transfer limitations can also play a significant role, particularly in heterogeneous and solvent-free systems. The high viscosity of the reaction mixture and the poor solubility of solid pentaerythritol in the initial stages can hinder the interaction between reactants and the catalyst. nih.gov Effective agitation is crucial to improve mass transfer. mdpi.com In enzymatic reactions, increasing the temperature can enhance the reaction rate by improving interphase mass transfer and the conformational flexibility of the enzyme. mdpi.com The removal of water, a byproduct of the reaction, is also a critical step governed by mass transfer, and is essential for shifting the equilibrium towards the products. mdpi.com

Innovative Synthetic Pathways and Green Chemistry Principles

The move towards greener manufacturing processes has spurred research into novel synthetic routes for pentaerythritol esters that minimize waste, reduce energy consumption, and eliminate the use of hazardous substances.

Traditional esterification reactions often utilize hydrocarbon solvents, such as toluene (B28343), to facilitate the removal of water, a by-product of the reaction, through azeotropic distillation. ajgreenchem.com However, the use of these solvents raises environmental and safety concerns. Consequently, solvent-free synthesis has emerged as a significant advancement in the production of polyol esters. rsc.org

In a solvent-free system, the esterification of pentaerythritol with an excess of a carboxylic acid, such as isooctanoic acid, is typically carried out in the presence of a catalyst at elevated temperatures. finechem-mirea.ru The excess fatty acid can act as a solvent and facilitate the reaction. One patented method describes the synthesis of pentaerythritol oleate (B1233923) in a solvent-free inert gas system, which is noted for its high reaction speed and simplified operation. google.com Research has demonstrated the synthesis of various fatty acid pentaerythritol esters under solvent-free conditions, highlighting the effect of catalyst type and reaction temperature on achieving high esterification rates. For instance, the synthesis of pentaerythritol esters with C5-C9 straight-chain monocarboxylic acids has been successfully achieved without a solvent, showcasing the versatility of this approach. rsc.org

Key parameters in solvent-free synthesis include the molar ratio of reactants, catalyst concentration, reaction temperature, and effective removal of water to drive the reaction towards completion. finechem-mirea.ru

Supercritical fluids (SCFs), particularly supercritical carbon dioxide (scCO2), present a promising alternative to traditional organic solvents in chemical synthesis. imperial.ac.uk SCFs exhibit unique properties, such as high diffusivity and low surface tension, which can enhance reaction rates by overcoming mass transfer limitations. imperial.ac.ukresearchgate.net The use of scCO2 is particularly advantageous as it is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization, leaving no solvent residue. imperial.ac.uk

While specific research on the synthesis of pentaerythritol tetraisooctanoate in supercritical fluids is not extensively documented, the application of this technology to similar esterification processes suggests its potential. researchgate.net For example, scCO2 has been used in the production of cyclic carbonates from epoxidized vegetable oils, demonstrating its ability to facilitate reactions and avoid organic solvents. researchgate.net The principles of SCF-enhanced processing could be applied to the esterification of pentaerythritol, potentially leading to higher yields and a more environmentally benign process. imperial.ac.uk Further research in this area could optimize reaction conditions for the synthesis of high-purity pentaerythritol tetraisooctanoate.

To accelerate reaction times and improve energy efficiency, researchers have explored the use of microwave irradiation and ultrasonication in the synthesis of polyol esters. tribology.rs

Microwave-assisted synthesis offers a rapid and efficient method for heating the reaction mixture internally and uniformly. anton-paar.com This can lead to significantly shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. rsc.orgrsc.orgnih.gov A study on the synthesis of polyol esters from pentaerythritol and C5-C9 monocarboxylic acids under microwave irradiation reported considerable advantages over conventional methods, including reduced reaction times and lower reaction temperatures. rsc.org The effectiveness of microwave heating is dependent on the dielectric properties of the reactants; for instance, n-pentanoic acid shows stronger microwave absorbance than n-hexanoic acid. rsc.org

Ultrasonic synthesis , or sonochemistry, utilizes the energy of high-frequency sound waves to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. hielscher.com This process generates localized hot spots with intense shear forces and thermal energy, which can overcome mass transfer limitations and enhance reaction rates and yields. hielscher.com The ultrasonic-assisted transesterification of vegetable oil to produce pentaerythritol esters has been shown to be highly efficient, resulting in increased yields, shorter reaction times, and significantly lower reaction temperatures. tribology.rshielscher.com One study optimized the process parameters for ultrasonic synthesis, achieving an 81.4% yield of pentaerythritol ester with an ultrasonic pulse of 15 seconds, an amplitude of 60%, a catalyst concentration of 1.5 wt%, and a reaction temperature of 100°C. researchgate.net

Table 1: Comparison of Synthesis Methods for Pentaerythritol Esters

| Synthesis Method | Key Advantages | Reported Conditions/Findings | Reference(s) |

|---|---|---|---|

| Solvent-Free Synthesis | Environmentally friendly, reduced waste, simplified process | Synthesis of pentaerythritol oleate in an inert gas system; synthesis with C5-C9 acids. | rsc.orggoogle.com |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields, lower temperatures | Composite catalyst used with C5-C9 acids and pentaerythritol; significant reduction in reaction times compared to conventional heating. | rsc.organton-paar.com |

| Ultrasonic Synthesis | Increased yields, shorter reaction times, lower reaction temperatures | 81.4% yield achieved with optimized parameters (15s pulse, 60% amplitude, 1.5 wt% catalyst, 100°C). | tribology.rshielscher.comresearchgate.net |

Downstream Processing and Purification Techniques for High-Purity Esters

Achieving the high purity required for applications such as lubricants and dielectric fluids necessitates effective downstream processing to remove unreacted starting materials, catalysts, and by-products.

Following the synthesis of pentaerythritol tetraisooctanoate, the crude product undergoes several purification steps. Traditional methods include washing with alkaline solutions to neutralize residual acids, followed by water washing and drying. However, to achieve higher purity, more advanced techniques are employed.

Vacuum distillation is a common method to remove excess fatty acids and other volatile impurities. ajgreenchem.comfinechem-mirea.ru For high molecular weight esters like pentaerythritol tetraisooctanoate, molecular distillation is particularly effective. google.comnih.gov This technique is suitable for separating heat-sensitive compounds and can significantly reduce the acid value of the final product. google.com A patented method for preparing pentaerythritol oleate utilizes molecular distillation at 210°C under a vacuum of 9 Pa to achieve a final product with a very low acid number. google.com

Other advanced separation methods that can be applied to polyol ester purification include:

Chromatographic techniques , such as column chromatography with silica (B1680970) gel, can be used to remove trace impurities and unreacted components. ajgreenchem.com

Adsorbents are often used in the final polishing steps. google.com Basic substances like basic alumina (B75360) or sodium carbonate can be added to the crude ester to further reduce the acid number before a final filtration step. google.com

The primary by-product in the esterification of pentaerythritol is water, which must be continuously removed to drive the reaction to completion. ajgreenchem.comncsu.edu Incomplete esterification can also lead to the presence of mono-, di-, and tri-esters of pentaerythritol in the final product. ijcce.ac.ir

Side reactions can occur, particularly at the high temperatures often required for esterification, leading to the formation of colored bodies and other impurities. finechem-mirea.ruresearchgate.net The presence of β-hydrogen atoms in some polyols can lead to thermal instability and the formation of polymeric precipitates at elevated temperatures; however, pentaerythritol's neopentyl structure lacks β-hydrogens, contributing to the superior thermal stability of its esters. researchgate.netiastate.edu

Mitigation strategies to minimize by-product formation include:

Precise control of reaction conditions: Maintaining the optimal temperature and pressure is crucial. For example, conducting the reaction in a self-catalysis mode with excess acid in the presence of a solvent like toluene can ensure uniform distillation of water at a constant temperature, reducing side reactions. finechem-mirea.ru

Catalyst selection: The choice of catalyst can significantly impact by-product formation. While homogeneous acid catalysts are effective, they can sometimes cause corrosion and environmental issues. ajgreenchem.com The use of solid acid catalysts or enzymatic catalysts like lipases is being explored to create cleaner reaction profiles. researchgate.netresearchgate.net

Molar ratio of reactants: Using a slight excess of the carboxylic acid can help drive the reaction towards the formation of the fully substituted tetraester and minimize the presence of partial esters. google.com

Post-treatment processes: After the main reaction, the crude ester can undergo treatments to remove impurities. One method involves steam treatment to destroy the catalyst, followed by filtration with an adsorbent. google.com Adding water to the crude ester at a temperature below its boiling point, followed by aftertreatment without basic compounds, can also help in purifying the product. google.com

Table 2: Common By-products and Mitigation Strategies in Pentaerythritol Ester Synthesis

| By-product/Impurity | Formation Pathway | Mitigation Strategy | Reference(s) |

|---|---|---|---|

| Water | Esterification reaction | Continuous removal via azeotropic distillation, vacuum, or inert gas sparging. | ajgreenchem.comncsu.edu |

| Partial Esters (mono-, di-, tri-esters) | Incomplete reaction | Use of excess carboxylic acid, optimization of reaction time and temperature. | google.comijcce.ac.ir |

| Colored Impurities | Side reactions at high temperatures | Precise temperature control, use of specific catalysts, post-reaction purification with adsorbents. | finechem-mirea.rugoogle.com |

| Residual Catalyst | Incomplete removal after reaction | Neutralization and washing, steam treatment, filtration with adsorbents. | google.comgoogle.com |

| Unreacted Carboxylic Acid | Use of excess acid | Vacuum or molecular distillation. | google.comfinechem-mirea.ru |

Sophisticated Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation through Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural analysis of Pentaerythritol (B129877) tetraisooctanoate, providing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the molecular structure of Pentaerythritol tetraisooctanoate. Specifically, ¹H-NMR and ¹³C-NMR are used to map the carbon-hydrogen framework of the molecule.

In a typical ¹H-NMR spectrum of a pentaerythritol tetraester, the signals corresponding to the protons of the central pentaerythritol core and the attached carboxylic acid chains can be distinguished and quantified. google.com For Pentaerythritol tetraisooctanoate, the protons on the methylene (B1212753) groups of the pentaerythritol core (O-CH₂ ) are expected to appear as a characteristic singlet or a closely coupled system, while the various methyl (CH₃) and methylene (CH₂) groups of the four isooctanoyl chains will produce complex multiplets in the aliphatic region of the spectrum. The relative integration of these signals allows for the confirmation of the molar ratio between the pentaerythritol backbone and the isooctanoate side chains. google.com

¹³C-NMR provides complementary information, showing distinct signals for the quaternary central carbon of the pentaerythritol core, the methylene carbons of the core, the carbonyl carbon of the ester groups, and the various carbons within the isooctanoate alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentaerythritol Tetraisooctanoate

| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Central Carbon | C(CH₂O)₄ | - | ~40-45 |

| Methylene Protons | C(CH₂ O)₄ | ~4.0-4.2 | ~60-65 |

| Carbonyl Carbon | -C(C =O)O- | - | ~170-175 |

| Alpha-Methylene | -(C=O)CH₂ -R | ~2.2-2.4 | ~35-40 |

| Alkyl Protons | Isooctanoyl CH, CH₂, CH₃ | ~0.8-1.6 | ~10-35 |

Note: Predicted values are based on general principles and data for similar ester compounds. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. nih.govedinst.com Analysis of Pentaerythritol tetraisooctanoate with these methods allows for the unequivocal identification of its key chemical bonds. Both techniques are known as "fingerprint" methods because each molecule produces a unique spectrum. frontiersin.org

The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration. Another set of strong bands corresponds to the C-O stretching vibrations of the ester linkage. The high density of C-H bonds in the four isooctanoyl chains results in prominent stretching and bending vibration bands.

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is also visible in Raman, it is often weaker than in the IR spectrum. Conversely, the C-C and C-H symmetric vibrations of the alkyl backbone often produce strong signals in the Raman spectrum, making it particularly useful for analyzing the hydrocarbon structure. edinst.com An advantage of Raman spectroscopy is that water is a very weak scatterer, which simplifies the analysis of aqueous samples if needed. edinst.com

Table 2: Key Vibrational Modes for Pentaerythritol Tetraisooctanoate

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-3000 | 2850-3000 | Strong (IR & Raman) |

| C=O Stretch | Ester | 1735-1750 | 1735-1750 | Very Strong (IR), Medium (Raman) |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350-1470 | 1350-1470 | Medium (IR & Raman) |

| C-O Stretch | Ester (O=C-O -C) | 1150-1250 | 1150-1250 | Strong (IR), Medium (Raman) |

Mass spectrometry (MS) is a critical tool for determining the molecular weight of Pentaerythritol tetraisooctanoate and for gaining structural insights through its fragmentation patterns. libretexts.org When a molecule is ionized in the mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. msu.edu

Due to the molecule's size, soft ionization techniques may be employed to minimize fragmentation and clearly observe the molecular ion peak. researchgate.net However, electron impact (EI) ionization can be used to induce characteristic fragmentation, which provides a structural fingerprint. Common fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For Pentaerythritol tetraisooctanoate, this would lead to the loss of isooctanoyl groups or related fragments. The analysis of these fragments helps to confirm the identity of the esterifying acid and the core polyol structure. msu.eduresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for Pentaerythritol Tetraisooctanoate (M.W. = 644.98)

| Fragment Description | Proposed Ion Structure | Predicted m/z |

| Molecular Ion | [C₃₇H₆₈O₈]⁺˙ | 645 |

| Loss of an isooctanoyloxy radical | [M - OCOC₇H₁₅]⁺ | 501 |

| Loss of an isooctanoyl group | [M - COC₇H₁₅]⁺ | 517 |

| Loss of an isooctanoic acid molecule | [M - HOCOC₇H₁₅]⁺ | 500 |

| Isooctanoyl cation | [COC₇H₁₅]⁺ | 127 |

| Protonated isooctanoic acid | [HOCOC₇H₁₅]⁺ | 145 |

X-ray based spectroscopic techniques provide detailed information about elemental composition and the local chemical environment. psu.edunih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that measures the elemental composition and the chemical (e.g., oxidation) state of atoms within a material. psu.eduexlibrisgroup.com For Pentaerythritol tetraisooctanoate, XPS analysis can confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s regions would provide insight into the different chemical environments. The C 1s spectrum could be deconvoluted to distinguish between carbons in the alkyl chains (C-C, C-H), carbons single-bonded to oxygen (C-O), and the carbonyl carbons (O=C-O). researchgate.net Similarly, the O 1s spectrum would differentiate between the carbonyl oxygen (C=O) and the single-bonded ester oxygen (C-O-C). researchgate.net

X-ray Absorption Spectroscopy (XAS) is a method for studying the electronic and geometric structures of elements in a material. youtube.com It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). polymtl.caiaea.org XANES provides information on the oxidation state and coordination geometry of the absorbing atom. nih.gov For the target molecule, XANES at the oxygen K-edge could probe the local environment around the oxygen atoms. EXAFS provides information on the local atomic structure, such as coordination numbers and interatomic distances to neighboring atoms. polymtl.caiaea.org This could potentially be used to determine the bond lengths and coordination environment around the central quaternary carbon atom of the pentaerythritol core.

Chromatographic Techniques for Purity Assessment and Compositional Analysis

Chromatography is indispensable for separating Pentaerythritol tetraisooctanoate from reaction byproducts (e.g., triesters, diesters) or impurities and for performing quantitative analysis.

Both GC and HPLC are powerful techniques for the analysis of Pentaerythritol tetraisooctanoate, with the choice often depending on the sample matrix and analytical goal.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and precise method for quantifying non-volatile compounds like Pentaerythritol tetraisooctanoate. conductscience.com A common approach involves reversed-phase chromatography using a C18 or similar nonpolar stationary phase. nih.gov The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile, and water. nih.gov Since Pentaerythritol tetraisooctanoate lacks a strong UV chromophore, detection is often achieved using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). sielc.com HPLC is particularly useful for determining the purity of the final product by separating the target tetraester from any remaining mono-, di-, or triesters. researchgate.net

Gas Chromatography (GC) can also be used, although the high boiling point and low volatility of Pentaerythritol tetraisooctanoate present challenges. Analysis requires a high-temperature GC setup with a thermally stable column. While the parent compound, pentaerythritol, requires derivatization to increase volatility for GC analysis, the esterified form is more amenable to direct injection. researchgate.netchromforum.org GC coupled with a mass spectrometer (GC-MS) is especially powerful, as it combines the separation capabilities of GC with the identification power of MS, allowing for the simultaneous quantification and confirmation of the analyte and any related impurities. si.edu

Table 4: Typical Chromatographic Conditions for the Analysis of Pentaerythritol Esters

| Technique | Parameter | Typical Condition | Purpose/Comment |

| HPLC | Column | Reversed-Phase C18, 5 µm | Separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile/Water Gradient | Elutes compounds of varying polarity. sielc.com | |

| Detector | Refractive Index (RI) or ELSD | Universal detection for non-UV absorbing compounds. sielc.com | |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rates. sielc.com | |

| GC | Column | High-Temp Capillary (e.g., Phenyl Polysiloxane) | Withstands high temperatures needed for elution. |

| Inlet Temperature | 250 - 350 °C | Ensures complete volatilization without degradation. si.edu | |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. | |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification. researchgate.netsi.edu |

Gel Permeation Chromatography (GPC) for Oligomer and Polymer Content

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution and quantifying the oligomer and polymer content in materials like Pentaerythritol tetraisooctanoate. lcms.czmalvernpanalytical.com This method separates molecules based on their size in solution, providing valuable information that influences the physical properties of the final product. malvernpanalytical.comlcms.cz

The choice of calibration standards is critical for accurate molecular weight determination. While polystyrene standards are common, for polyol esters, using standards with a similar chemical structure, such as polyether polyols, can provide more accurate molecular weight and oligomeric composition data. researchgate.net GPC analysis can reveal a multimodal distribution, indicating the presence of the main ester component alongside oligomeric by-products. scielo.br The degree of oligomerization, which can be influenced by reaction conditions, directly affects the final properties of the ester. scispace.com

Interactive Table: GPC Analysis of Polyol Esters

| Parameter | Description | Significance in Pentaerythritol Tetraisooctanoate Analysis | Typical Findings in Polyol Esters |

|---|---|---|---|

| Molecular Weight (Mw) | Weight-average molecular weight. | Indicates the average size of the polymer chains. | Higher Mw can indicate the presence of oligomers. scielo.br |

| Number-Average Molecular Weight (Mn) | Number-average molecular weight. | Sensitive to the presence of low molecular weight species. | Used in conjunction with Mw to determine polydispersity. researchgate.netscielo.brscispace.com |

| Polydispersity Index (PDI) | Mw/Mn, a measure of the breadth of the molecular weight distribution. | A PDI close to 1 indicates a more uniform product. | Higher PDI suggests a broader range of molecular sizes, including oligomers. scielo.br |

| Oligomer Content | Quantification of dimers, trimers, and higher oligomers. | Directly impacts viscosity, thermal stability, and lubricating properties. | Oligomer content can range from low to significant percentages depending on synthesis and degradation. researchgate.netncsu.eduscispace.com |

Thermal Analysis Methodologies for Understanding Material Behavior

Thermal analysis techniques are fundamental in characterizing the behavior of materials like Pentaerythritol tetraisooctanoate under varying temperature conditions. These methods provide crucial data on thermal stability, degradation pathways, and phase transitions.

Thermogravimetric Analysis (TGA) for Degradation Pathway Identification

Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials. torontech.comopenaccessjournals.comopenaccessjournals.com It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.cometamu.edu For synthetic esters like Pentaerythritol tetraisooctanoate, TGA is instrumental in determining the onset temperature of decomposition, which is a key indicator of its thermal stability. tandfonline.comtandfonline.comresearchgate.net

Studies on various synthetic esters have shown that their thermal stability can be significantly high, with some decomposing at temperatures well above 300°C. tandfonline.comtandfonline.com The TGA thermogram provides a clear picture of the degradation process, often revealing single or multiple weight loss steps corresponding to different decomposition reactions. mdpi.com The temperature at which the maximum rate of weight loss occurs (Tmax) is another critical parameter derived from the derivative of the TGA curve (DTG), offering insights into the kinetics of degradation. researchgate.netmdpi.com The environment, such as the presence of oxygen or an inert gas, can also influence the degradation pathway and is a key variable in TGA experiments. akjournals.com

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

DSC analysis of polyol esters can reveal important information about their behavior at low temperatures, such as the pour point, which is related to the crystallization temperature observed in the DSC thermogram. tandfonline.com The technique can also be used to study the oxidative stability of lubricants by measuring the oxidation induction time (OIT) under an oxygen atmosphere. akjournals.com The shape and position of the peaks in a DSC curve provide qualitative and quantitative information about the physical and chemical changes occurring in the material. researchgate.net

Interactive Table: Thermal Analysis Data for Synthetic Esters

| Thermal Property | Analytical Technique | Typical Range for Polyol Esters | Significance for Pentaerythritol Tetraisooctanoate |

|---|---|---|---|

| Decomposition Onset Temperature | TGA | 175°C - 425°C tandfonline.com | Indicates the upper temperature limit for stable operation. |

| Maximum Decomposition Temperature (Tmax) | TGA/DTG | Can exceed 300°C mdpi.com | Represents the point of most rapid degradation. |

| Melting Point | DSC | Varies with fatty acid chain length | Affects solid-phase behavior and handling. |

| Crystallization Temperature | DSC | Sub-zero temperatures tandfonline.com | Crucial for determining low-temperature performance and pour point. |

| Oxidation Induction Time (OIT) | DSC | Dependent on structure and additives | Measures resistance to oxidative degradation at elevated temperatures. akjournals.com |

Advanced Microscopic and Surface Analysis Techniques

Advanced microscopic techniques are employed to visualize the surface morphology and nanoscale features of materials, providing insights that are not attainable with bulk characterization methods.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDAX) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for obtaining high-resolution images of a sample's surface topography. lucideon.com When coupled with Energy Dispersive X-ray Spectroscopy (EDAX or EDS), it also allows for the elemental analysis of the surface. measurlabs.comthermofisher.comedax.com For Pentaerythritol tetraisooctanoate, SEM can be used to study its interaction with surfaces, for example, by examining the morphology of a metal surface after lubrication with the ester. researchgate.netmdpi.com

SEM images can reveal details about film formation, surface coverage, and the presence of any wear or deposits. researchgate.netmdpi.com EDAX analysis complements the SEM images by providing a qualitative and quantitative breakdown of the elements present on the surface. measurlabs.com This is particularly useful for identifying the components of any observed surface films or contaminants, helping to understand the mechanisms of lubrication and surface protection. lucideon.commdpi.com

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for Nanoscale Features

Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are advanced techniques that provide even higher resolution imaging, down to the nanoscale. longdom.orgmdpi.com TEM is used to visualize the internal structure of thin samples, while AFM maps the surface topography with atomic precision. longdom.orgacs.org

In the context of materials like Pentaerythritol tetraisooctanoate, these techniques can be used to study the structure of thin films and the arrangement of molecules at interfaces. acs.org For instance, TEM has been used to characterize the nanoscale structure of thin films at oil/water interfaces, revealing the arrangement of asphaltene clusters. acs.org AFM is particularly suited for investigating the surface of lubricant films, providing detailed information about their smoothness, thickness, and the presence of any adsorbed molecular layers. mdpi.commdpi.com These nanoscale insights are crucial for understanding the fundamental mechanisms of friction and wear reduction.

Performance and Functionality Within Engineered Material Systems

Research into High-Performance Lubricant Formulations

As a lubricant base oil, Pentaerythritol (B129877) tetraisooctanoate is integral to formulations designed for demanding environments, including applications in aviation, automotive, and industrial machinery. google.comknowde.com Its properties, such as low volatility and good additive compatibility, make it a versatile foundation for complex lubricant systems. knowde.comknowde.com

The primary function of a lubricant is to minimize friction and wear between moving surfaces. The tribological performance of Pentaerythritol tetraisooctanoate is a subject of significant research. Tribology involves the study of interacting surfaces in relative motion, encompassing friction, wear, and lubrication. The mechanisms at play can be understood at macro, micro, and nano levels, involving mechanical interactions, material transfer, and tribochemical reactions that form protective films on surfaces. researchgate.net

In comparative studies with other synthetic esters, Pentaerythritol tetraisooctanoate (PIS) has been evaluated for its tribological properties. Research has shown that while some esters like Pentaerythritol oleate (B1233923) (PETO) and Trimethylolpropane trioleate (TMPTO) may exhibit lower friction coefficients, the wear characteristics vary significantly among different ester structures. One study found the wear volume order to be Pentaerythritol tetraisooctanoate (PIS) > diisooctyl sebacate (B1225510) (DOS) > trioctyl trimellitate (TOTM) > TMPTO > PETO, indicating that under the specific test conditions, PIS resulted in a higher degree of wear compared to the other esters tested. acs.orgacs.org

Further research has explored the synergistic effects of Pentaerythritol esters with anti-wear and friction-modifying additives. For instance, studies on the interaction between Pentaerythritol and Molybdenum Dithiocarbamate (MoDTC) have shown a synergistic effect in reducing friction across a wide temperature range. nih.gov This is attributed to the promotion of MoS₂ formation, a highly effective solid lubricant, on the rubbing surfaces. nih.gov Similarly, the addition of protic ionic liquid-modified nanosilica to a pentaerythritol ester base oil demonstrated improved anti-wear ability and load-carrying capacity at high temperatures. researchgate.net

Table 1: Comparative Tribological Performance of Synthetic Esters

| Ester Compound | Relative Friction Coefficient | Relative Wear Volume |

|---|---|---|

| Pentaerythritol tetraisooctanoate (PIS) | Higher | Highest |

| Diisooctyl sebacate (DOS) | Moderate | High |

| Trioctyl trimellitate (TOTM) | Moderate | Moderate |

| Trimethylolpropane trioleate (TMPTO) | Lower | Low |

| Pentaerythritol oleate (PETO) | Lower | Lowest |

Note: This table is based on the relative performance rankings described in a specific comparative study. acs.orgacs.org Actual values can vary based on test conditions.

Oxidative stability is a crucial parameter for lubricants, as oxidation leads to an increase in viscosity, sludge formation, and the generation of corrosive acids. mdpi.com Synthetic esters like Pentaerythritol tetraisooctanoate generally possess good thermal and oxidative stability due to their chemical structure. researchgate.net However, in high-temperature applications, their performance can be significantly enhanced through the addition of antioxidants.

Table 2: Effect of Phenolic Antioxidants on Pentaerythritol Ester Oxidation Stability

| Antioxidant | Key Finding | Performance Metric |

|---|---|---|

| Tert-butylhydroquinone (TBHQ) | Most pronounced effect on thermal stability | Highest extrapolated onset temperature (TG-DSC) |

| 4,4'-methylenebis (2,6-di-tert-butylphenol) (T511) | Most influential in improving oxidation stability | Superior onset oxidation temperature (non-isothermal DSC) |

| 2,6-di-tert-butyl-4-methylphenol (T501) | Mitigated deterioration of properties | General improvement in physicochemical properties |

Source: Data synthesized from a comparative study on antioxidant performance in pentaerythritol ester insulating oil. researchgate.net

The inherent thermal stability of Pentaerythritol tetraisooctanoate makes it suitable for use in high-temperature environments where mineral oils would rapidly degrade. researchgate.netcymitquimica.com This stability is largely due to the absence of beta-hydrogens in the neopentyl structure of pentaerythritol, which inhibits a major pathway for thermal decomposition.

Investigations into the thermal stability often involve subjecting the lubricant to prolonged high temperatures and analyzing the degradation products and changes in physical properties. The use of additives can further extend the operating temperature range. Research on pentaerythritol ester-based lubricants with specific additives, such as protic ionic liquid-modified nanosilica, has shown excellent friction reduction and anti-wear performance for steel-on-steel contact at temperatures as high as 300°C. researchgate.net Other studies have focused on creating novel compounds, such as fumaric acid pentaerythritol lanthanum, which, when added to materials like PVC, significantly improve long-term thermal stability. plaschina.com.cn

The performance of a synthetic ester lubricant is intrinsically linked to its molecular structure. taylorandfrancis.com For pentaerythritol esters, the key structural components are the central pentaerythritol core and the attached fatty acid chains.

The neopentyl polyol backbone of Pentaerythritol tetraisooctanoate provides a compact and thermally stable foundation. taylorandfrancis.compurdue.edu The ester is formed from long-chain, saturated fatty acids, which contribute to high thermo-oxidative and hydrolytic stability. taylorandfrancis.com The branching in the isooctanoate chains influences the lubricant's viscosity, viscosity index, and low-temperature fluidity. This branching disrupts the ability of the molecules to pack closely together, resulting in a lower pour point compared to esters with linear fatty acid chains of similar molecular weight.

A study comparing five ester oils with distinct structures, including Pentaerythritol tetraisooctanoate (PIS), highlighted these relationships. acs.org It was observed that esters with unsaturated chains, like PETO and TMPTO, had better viscosity-temperature characteristics and lower friction coefficients. acs.orgacs.org Conversely, the fully saturated and branched structure of PIS, while offering excellent thermal and oxidative stability, resulted in a higher wear volume in that specific study. acs.orgacs.org This illustrates the trade-offs in lubricant design, where different structural features are tailored to optimize performance for specific applications. taylorandfrancis.com

Table 3: Structure-Performance Relationship in Synthetic Esters

| Structural Feature | Performance Characteristic | Example Compound(s) |

|---|---|---|

| Neopentyl Polyol Core | High Thermal & Hydrolytic Stability | Pentaerythritol tetraisooctanoate |

| Saturated Fatty Acid Chains | High Oxidative Stability | Pentaerythritol tetraisooctanoate |

| Branched Fatty Acid Chains | Good Low-Temperature Fluidity | Pentaerythritol tetraisooctanoate |

| Unsaturated Fatty Acid Chains | Good Viscosity-Temperature Properties, Low Friction | Pentaerythritol oleate, Trimethylolpropane trioleate |

Source: Based on principles of lubricant chemistry and findings from comparative studies. acs.orgtaylorandfrancis.compurdue.edu

Role as a Base Fluid in Hydraulic and Power Transmission Systems

Pentaerythritol tetraisooctanoate is also utilized as a high-performance base fluid in hydraulic systems, particularly in applications requiring fire resistance and environmental compatibility. wipo.int Its wide operating temperature range and stable viscosity contribute to reliable system performance. knowde.com

Hydrolytic stability refers to a fluid's resistance to chemical decomposition in the presence of water. This is a critical property for hydraulic fluids, as water contamination can lead to the formation of acids, which in turn can corrode system components and accelerate fluid degradation.

Polyol esters like Pentaerythritol tetraisooctanoate inherently possess excellent hydrolytic stability. purdue.edugoogle.com This stability is attributed to the steric hindrance provided by the neopentyl carbon backbone of the pentaerythritol molecule, which protects the ester linkages from hydrolysis. purdue.edu

However, the hydrolysis of esters is an autocatalytic process, meaning the acids produced by the initial hydrolysis can catalyze further degradation. purdue.edunih.gov Therefore, strategies to enhance hydrolytic stability often involve the use of "acid catchers" or scavengers in the fluid formulation. These additives are typically epoxy compounds or other reactive molecules that neutralize the acidic byproducts as they are formed. purdue.edu By keeping the acid concentration extremely low, the rate of hydrolysis is significantly slowed, thereby extending the service life of the hydraulic fluid. purdue.edunih.gov

Fluidic Behavior under High Pressure and Temperature Regimes

Pentaerythritol tetraisooctanoate is a type of polyol ester valued for its performance as a base stock in high-performance lubricants, often required to function under severe operational conditions. knowde.com The fluidic behavior of these esters, particularly their viscosity and density, is critically dependent on temperature and pressure.

Studies on related pentaerythritol tetraalkanoate esters reveal distinct trends. For instance, viscosity measurements of pentaerythritol tetrapentanoate, tetraheptanoate, and tetranonanoate show a predictable increase in viscosity with increasing pressure and decreasing temperature. nist.gov Research conducted by the National Institute of Standards and Technology (NIST) on these esters in a temperature range of 275 K to 450 K and pressures up to 137 MPa provides a comprehensive dataset on their dynamic viscosity. nist.gov

The volumetric properties of these esters have also been characterized. The density of related compounds like pentaerythritol tetraheptanoate and pentaerythritol tetranonanoate has been studied at pressures up to 45 MPa, providing insight into their compressibility and thermal expansion coefficients under operational stress. rsc.org These esters exhibit good oxidative stability and low-temperature fluidity, which are crucial for applications such as aviation turbine engine lubricants and hydraulic fluids that experience wide temperature and pressure fluctuations. knowde.com

Interactive Table: Viscosity of Pentaerythritol Tetraalkanoate Esters at Atmospheric Pressure

| Temperature (K) | Pentaerythritol Tetrapentanoate (PEC5) Viscosity (mPa·s) | Pentaerythritol Tetraheptanoate (PEC7) Viscosity (mPa·s) |

| 303.15 | 21.3 | 47.9 |

| 313.15 | 14.1 | 30.7 |

| 323.15 | 9.8 | 20.8 |

| 333.15 | 7.1 | 14.7 |

| 343.15 | 5.3 | 10.8 |

| 353.15 | 4.1 | 8.2 |

| Data derived from studies on pentaerythritol ester-based lubricants. researchgate.net |

Function as a Plasticizer and Processing Aid in Polymer Science

Pentaerythritol esters, including tetraisooctanoate, function as effective plasticizers and processing aids in polymer science. knowde.comgdchnv.com Plasticizers are additives that increase the flexibility, extensibility, and processability of a polymer by reducing the viscosity of the polymer melt and lowering the glass transition temperature (Tg). hallstarindustrial.comspecialchem.com Pentaerythritol esters are considered high-performance plasticizers suitable for demanding applications where properties like low volatility, resistance to extraction, and good oxidative stability are required. hallstarindustrial.com They serve as an alternative to conventional phthalate (B1215562) plasticizers in various polymer systems, most notably in poly(vinyl chloride) (PVC). google.comspecialchem.com

The mechanism of external plasticization involves the penetration of plasticizer molecules into the amorphous regions of a polymer. hallstarindustrial.com For a plasticizer like pentaerythritol tetraisooctanoate, the process of incorporation into a polymer matrix such as PVC involves several stages: initial mixing and adsorption onto the resin particles, followed by penetration and swelling of the particles. kinampark.com The plasticizer molecules then disrupt the polymer-polymer interactions, freeing the polar groups on the polymer chains and interacting with them, which ultimately increases the free volume within the system and enhances polymer chain mobility. hallstarindustrial.comkinampark.com

A crucial aspect of a plasticizer's performance is its compatibility with the polymer matrix. While pentaerythritol esters are generally effective, their compatibility can be limited in some cases, which can influence their application range. google.com The interaction is not a permanent chemical bond; rather, it is a dynamic equilibrium of solvation between the plasticizer and polymer chains. kinampark.commdpi.com This lack of covalent bonding means the plasticizer can migrate out of the polymer over time, a factor that is considered in formulation design. mdpi.comresearchgate.net

The addition of pentaerythritol tetraisooctanoate as a plasticizer has a significant impact on the rheological, or flow, properties of a polymer melt. By increasing the free volume and mobility of polymer chains, the plasticizer effectively reduces the melt viscosity. hallstarindustrial.comtaylorfrancis.com This reduction in viscosity makes the polymer easier to process during manufacturing techniques like extrusion and injection molding, as it lowers the required processing temperatures and energy consumption. taylorfrancis.comnimbasia.com

The rheological behavior of polymer melts is a critical factor in process design. researchgate.net The use of a plasticizer modifies these characteristics, allowing for a broader processing window. specialchem.com For example, in PVC formulations, an efficient plasticizer will shorten the fusion time, indicating a higher compatibility and a more rapid plasticizing effect. google.com The core structure of pentaerythritol itself has also been used as a branching agent to intentionally modify the rheological properties and melt strength of polyesters like Poly(ethylene terephthalate) (PET) and Poly(butylene dodecanedioate) (PBD). researchgate.netmdpi.com

Interactive Table: Effect of Plasticizers on Polymer Properties

| Property | Influence of Plasticizer | Rationale |

| Glass Transition Temp (Tg) | Decrease | Increases free volume, allowing polymer chains to move at lower temperatures. hallstarindustrial.com |

| Melt Viscosity | Decrease | Reduces intermolecular forces between polymer chains, improving flow. hallstarindustrial.comtaylorfrancis.com |

| Flexibility / Elasticity | Increase | Spacing of polymer chains allows for greater movement and deformation. specialchem.com |

| Hardness / Modulus | Decrease | Reduction in rigidity due to the disruption of polymer-polymer interactions. hallstarindustrial.com |

| Processing Temperature | Decrease | Lower melt viscosity allows for processing at reduced temperatures. nimbasia.com |

Exploration in Dielectric Fluid Applications

Synthetic esters, including pentaerythritol tetraisooctanoate, are increasingly explored for use as dielectric fluids, also known as insulating oils, in electrical equipment like transformers and capacitors. google.commdpi.com These fluids serve the dual purpose of providing electrical insulation and dissipating heat. mdpi.com Pentaerythritol esters are cited in patents as a suitable component for dielectric fluid compositions, often used alone or in combination with other synthetic esters or vegetable oils. google.comgoogle.com Their primary advantages in these applications are high thermal and oxidative stability, which are superior to traditional mineral oils. knowde.comikm.org.my

The primary function of a dielectric fluid is to prevent electrical breakdown between components at high voltage. Pentaerythritol esters contribute to "remarkable electrical properties" when used in insulating compositions. google.com The key characteristics of a dielectric fluid are its dielectric strength (the maximum electric field it can withstand without breaking down) and its dielectric constant (its ability to store electrical energy). scscoatings.com

The mechanism of insulation in a liquid dielectric involves the fluid's ability to quench incipient discharges and prevent the formation of a conductive channel. There is a fundamental relationship between a material's dielectric constant (k) and its breakdown strength (E_bd), with an approximate inverse correlation often observed (E_bd ~ k⁻¹/²). researchgate.net Ester fluids typically have a higher dielectric constant than mineral oil. This can be advantageous in composite insulation systems (e.g., fluid-impregnated paper) as it helps to distribute the electric field more favorably, reducing stress on the solid insulation. google.com However, exceeding the fluid's intrinsic dielectric strength will lead to breakdown, where the material physically punctures and becomes conductive. scscoatings.com

The long-term stability of a dielectric fluid under the stresses of high voltage and high temperature is critical for the reliability of electrical equipment. mdpi.com Pentaerythritol esters exhibit excellent thermal stability and resistance to oxidation, which are key requirements for fluids used in high-voltage systems. knowde.comnimbasia.com The esterification of pentaerythritol with fatty acids produces a molecule that is more thermally stable than natural oils derived from glycerol. ikm.org.my

To further enhance stability during long-term operation, dielectric fluid formulations containing pentaerythritol esters may also include additives. google.com These can include antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to inhibit oxidative degradation, and metal deactivators to passivate any metallic surfaces that could catalyze fluid breakdown. google.comgoogle.com The inherent stability of the pentaerythritol ester base stock contributes significantly to the extended lifetime and reliable performance of the dielectric fluid in high-voltage applications. google.com

Environmental Fate, Biodegradation Pathways, and Sustainability Research

Mechanistic Studies of Biodegradation in Environmental Compartments

The biodegradation of synthetic esters like Pentaerythritol (B129877) tetraisooctanoate is a critical aspect of their environmental fate. The process is largely dependent on microbial activity, where microorganisms utilize the compound as a carbon source. The initial step in the biodegradation of polyol esters involves the enzymatic cleavage of the ester bonds.

While specific mechanistic studies on Pentaerythritol tetraisooctanoate are not extensively detailed in publicly available literature, the degradation pathways can be inferred from research on similar polyol esters. The general mechanism involves the hydrolysis of the ester linkages to yield the parent polyol, pentaerythritol, and the corresponding fatty acid, isooctanoic acid. These products are then typically integrated into common metabolic pathways.

Aerobic and Anaerobic Degradation Mechanisms

The degradation of ester-based compounds can proceed under both aerobic and anaerobic conditions, although the rates and pathways may differ significantly.

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen as the terminal electron acceptor. The breakdown of large ester molecules is typically initiated by extracellular enzymes. For Pentaerythritol tetraisooctanoate, this would involve lipases or esterases that hydrolyze the four ester bonds. Research on the related compound, pentaerythritol tetranitrate (PETN), shows that aerobic degradation is possible by strains like Enterobacter cloacae PB2, which was isolated from soil enrichments under aerobic and nitrogen-limiting conditions. nih.goved.ac.ukepa.gov This bacterium can use PETN as a sole nitrogen source. nih.goved.ac.uk While the ester type is different (nitrate vs. carboxylate), it demonstrates the potential for microbial breakdown of the pentaerythritol core structure. Sequential anaerobic and aerobic treatment has also been shown to be effective for PETN degradation, achieving up to 98% removal. bas.bg

Anaerobic Degradation: In anaerobic environments, other molecules such as nitrate (B79036) or sulfate (B86663) act as electron acceptors. Studies on PETN have demonstrated that it can be sequentially reduced to pentaerythritol by anaerobic consortia, particularly by denitrifying bacteria that use the nitrate groups as terminal electron acceptors. nih.gov The process involves the intermediary formation of pentaerythritol trinitrate, dinitrate, and mononitrate. nih.gov It is plausible that a similar hydrolytic cleavage of the ester bonds in Pentaerythritol tetraisooctanoate could occur under anaerobic conditions, mediated by anaerobic microbial populations, although specific studies are lacking.

Identification of Microbial Metabolites and Enzymes Involved

The identification of metabolites and the enzymes responsible for their formation is key to understanding degradation pathways.

Microbial Metabolites: For Pentaerythritol tetraisooctanoate, the expected initial metabolites from complete hydrolysis would be Pentaerythritol and Isooctanoic acid . These smaller molecules would then be further metabolized by microorganisms.

In contrast, studies on the biodegradation of the explosive PETN by Enterobacter cloacae PB2 have successfully identified several metabolites. nih.goved.ac.uk This highlights the type of detailed analysis that is not yet widely available for Pentaerythritol tetraisooctanoate.

Identified Metabolites in the Degradation of PETN

| Metabolite | Reference |

|---|---|

| Pentaerythritol dinitrate | nih.goved.ac.uk |

| 3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal | nih.goved.ac.uk |

| 2,2-bis-[(nitrooxy)methyl]-propanedial | nih.goved.ac.uk |

| Pentaerythritol trinitrate | nih.gov |

Enzymes: The primary enzymes initiating the biodegradation of Pentaerythritol tetraisooctanoate are expected to be esterases and lipases , which catalyze the hydrolysis of ester bonds. mdpi.commachinerylubrication.com The efficiency of these enzymes can be influenced by the steric hindrance around the ester linkage. mdpi.com

For PETN, a specific NADPH-dependent PETN reductase has been isolated from E. cloacae PB2. nih.goved.ac.uk This enzyme, a monomeric flavoprotein, liberates nitrite (B80452) from PETN, producing pentaerythritol tri- and dinitrates. nih.goved.ac.uk Under anaerobic conditions, nitrite reductases from denitrifying bacteria have been implicated in PETN degradation. nih.gov

Factors Influencing Biodegradability

Several factors related to both the chemical's structure and the surrounding environment influence the rate and extent of biodegradation.

Molecular Structure: The structure of a polyol ester plays a crucial role in its susceptibility to microbial attack.

Branching: The use of branched carboxylic acids, such as the isooctanoate in Pentaerythritol tetraisooctanoate, can chemically block the hydrolysis pathway. machinerylubrication.com This steric hindrance protects the ester bond from enzymatic attack, making the molecule more inert and reducing the rate of biodegradation, with behavior that can approach that of mineral oils. machinerylubrication.com

Chain Length: The chain length of the acid and alcohol components can affect physical properties like solubility and melting point, which in turn impact bioavailability. mdpi.com

Crystallinity: The degree of crystallinity of a polyester (B1180765) can influence its degradation rate, as amorphous regions are typically degraded more readily than crystalline ones. nih.gov

Environmental Conditions: The conditions within the environmental compartment are equally important.

Presence of Water: Water is essential for the initial hydrolytic cleavage of the ester bonds. machinerylubrication.com

Availability of Microorganisms: A diverse and adapted microbial community is necessary for effective degradation.

Nutrient Availability: The presence of other nutrients (e.g., nitrogen, phosphorus) can affect microbial activity. In the case of PETN, it can serve as a nitrogen source, influencing the conditions under which it is degraded. nih.gov

pH and Temperature: These parameters affect microbial growth and enzyme activity, with optimal ranges for maximum degradation rates.

Bioavailability: The very low water solubility of compounds like Pentaerythritol tetraisooctanoate can limit their availability to microorganisms. The addition of biosurfactants has been shown to enhance the degradation of the similarly poorly soluble PETN by increasing its dispersion in the aqueous phase. bas.bg

Summary of Factors Influencing Polyol Ester Biodegradability

| Factor | Influence on Biodegradation | Reference |

|---|---|---|

| Molecular Structure | ||

| Branched Side Chains | Decreases biodegradability due to steric hindrance. | machinerylubrication.com |

| Polyol Chain Length | Can protect ester bonds and alter physical properties. | mdpi.com |

| Crystallinity | Amorphous regions are more easily degraded than crystalline ones. | nih.gov |

| Environmental Conditions | ||

| Water | Required for initial hydrolysis of ester bonds. | machinerylubrication.com |

| Microbial Population | Adapted microbial communities are essential for degradation. | nih.govnih.gov |

| pH, Temperature | Affects rates of microbial growth and enzyme function. | asianpubs.org |

Hydrolytic and Photo-Oxidative Degradation Processes

Apart from biodegradation, chemical processes such as hydrolysis and photodegradation can contribute to the transformation of Pentaerythritol tetraisooctanoate in the environment.

Chemical Hydrolysis in Aquatic Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For esters, this reversible reaction breaks the molecule into its constituent alcohol and carboxylic acid. machinerylubrication.com

Pentaerythritol tetraisooctanoate is designed for high stability, and this includes significant resistance to hydrolysis. google.com The structure of the molecule, specifically the branched isooctanoic acid chains, provides substantial steric hindrance that shields the ester linkages from attack by water molecules. mdpi.commachinerylubrication.com This structural feature results in a molecule that is extremely stable in water. machinerylubrication.com In fact, computer simulations for similarly designed esters suggest that the rate of hydrolytic degradation can be on the order of hundreds of years. machinerylubrication.com This high hydrolytic stability is a desirable property for its primary applications as a lubricant but indicates a high degree of persistence in aquatic environments.

Environmental Distribution and Partitioning Behavior

The environmental fate and transport of a chemical dictate its distribution and potential impact on various ecosystems. google.com For Pentaerythritol tetraisooctanoate, its behavior is largely governed by its physicochemical properties, which point towards limited mobility and partitioning into specific environmental compartments.

Sorption and Desorption Dynamics in Soil and Sediment

Sorption, the process by which a chemical binds to solid particles like soil or sediment, is a key factor in determining its mobility and bioavailability in the environment. This behavior is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). While specific experimental sorption data for Pentaerythritol tetraisooctanoate are scarce, its properties can be inferred from its structure and from data on its constituent parts.

The parent alcohol, pentaerythritol, is water-soluble and has a very low octanol-water partition coefficient (log Kow of -1.7), indicating it has a low potential for adsorption to soil, with an estimated Koc value of less than 10. However, the final ester, Pentaerythritol tetraisooctanoate, is a large, non-polar molecule due to the four long, branched isooctanoate chains. This structure results in a very high predicted octanol-water partition coefficient (Log P), a key indicator of hydrophobicity. chem960.com

This high hydrophobicity strongly suggests that Pentaerythritol tetraisooctanoate will have a very high affinity for the organic carbon fraction in soil and sediment. Chemicals with high Koc values are strongly adsorbed and exhibit low mobility, meaning they are unlikely to leach from soil into groundwater. Their primary distribution in the environment will be in soil and sediment matrices. The process of desorption, or the release of the substance from these particles, is expected to be slow.

| Property | Predicted Value | Implication for Sorption/Desorption |

| Log P (Octanol-Water Partition Coefficient) | 24.6 - 32.4 | Indicates very high hydrophobicity and a strong tendency to partition from water to organic phases like soil organic matter. |

| Water Solubility | Very Low (estimated) | Limits transport in aqueous phases and favors partitioning to solids. |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | Very High (estimated) | Suggests strong binding to soil and sediment, resulting in low mobility. |

This table presents estimated physicochemical properties for Pentaerythritol tetraisooctanoate relevant to its sorption behavior. Data is derived from predictive models and chemical databases. chem960.com

Volatilization and Atmospheric Transport Modeling

Volatilization is the process by which a substance transitions from a liquid or solid state to a gaseous state, which is a potential pathway for atmospheric transport. The likelihood of volatilization is primarily determined by a chemical's vapor pressure and its Henry's Law Constant. epa.gov

Pentaerythritol tetraisooctanoate is characterized by an extremely low estimated vapor pressure. chem960.com This indicates that it has a very low tendency to evaporate into the atmosphere at ambient temperatures. Consequently, volatilization from soil surfaces or water bodies is not considered a significant environmental fate process for this compound.

Due to its negligible volatility, long-range atmospheric transport is highly improbable. The molecule is expected to remain in the terrestrial or aquatic compartments to which it is released, with subsequent transport being dictated by soil erosion or water flow rather than atmospheric movement. Modeling environmental fate using tools like the EPA's EPI Suite™ confirms that such large, low-volatility compounds predominantly partition to soil and sediment rather than air. europa.euchemsafetypro.com

| Property | Predicted Value | Implication for Volatilization/Transport |

| Vapor Pressure | ~0 hPa @ 20-25°C | Extremely low volatility, making evaporation a negligible process. |

| Boiling Point | 990.5 °C at 760 mmHg | Confirms the compound's non-volatile nature under environmental conditions. |

| Henry's Law Constant | Very Low (estimated) | Indicates a very low tendency to partition from water to air. |

This table outlines properties of Pentaerythritol tetraisooctanoate that indicate its low potential for volatilization and atmospheric transport. Data is derived from predictive models and chemical databases. chem960.com

Sustainable Production and Lifecycle Assessment (LCA) Studies

Resource Efficiency in Synthesis Processes

The traditional synthesis of Pentaerythritol tetraisooctanoate involves the esterification of pentaerythritol with four molecules of isooctanoic acid. google.comgoogle.com The resource efficiency of this process can be enhanced through several green chemistry approaches.

Renewable Feedstocks: A primary strategy for improving sustainability is the use of bio-based raw materials. researchgate.net The pentaerythritol backbone can be produced from renewable sources, and significant progress has been made in producing fatty acids from plant oils or through the fermentation of food waste. lube-media.com Companies are increasingly offering pro-environment polyols and carboxylic acids derived from renewable or recycled sources, which are certified using mass balance approaches like ISCC PLUS. fuelsandlubes.com This shift from virgin fossil-based raw materials to renewable inputs is a key step in reducing the dependency on finite resources. fuelsandlubes.com

Catalysis: The efficiency of the esterification reaction can be improved by using advanced, environmentally friendly catalysts. This can lead to higher yields, shorter reaction times, and lower energy consumption, while also minimizing the generation of by-products.

Process Optimization: Integrating continuous flow manufacturing techniques can enhance efficiency compared to traditional batch processing. These methods can be combined with other technologies like microwave-assisted synthesis to create more sustainable and automated production lines.

Minimization of Environmental Footprint from Production to End-of-Life

A Life Cycle Assessment (LCA) is a comprehensive method used to quantify the environmental impacts of a product throughout its entire existence. researchgate.netbath.ac.uklube-media.com Minimizing the environmental footprint of Pentaerythritol tetraisooctanoate involves targeted improvements at each stage.

Cradle-to-Gate (Production): The largest part of the production footprint often comes from the raw materials. Using bio-based feedstocks can result in a negative carbon footprint from raw material sourcing to the factory gate, especially when accounting for the biogenic CO2 absorbed by the biomass during its growth. fuelsandlubes.com Furthermore, powering manufacturing facilities with renewable energy sources further decreases the product carbon footprint (PCF). perstorp.com